molecular formula C8H10O3 B12049190 3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid

3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid

Cat. No.: B12049190
M. Wt: 154.16 g/mol
InChI Key: ORHVMQYLGLOLHN-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid (CAS: CDS022229) is a bicyclic organic compound characterized by a conjugated enoic acid moiety attached to a partially saturated pyran ring. Its molecular formula is C₈H₁₀O₃ (Hill notation), with a molecular weight of 154.16 g/mol . The structure features a 3,4-dihydro-2H-pyran ring fused to a propenoic acid group, as confirmed by its SMILES string OC(/C=C/C1CCC=CO1)=O and InChI key ORHVMQYLGLOLHN-SNAWJCMRSA-N . This compound is typically a solid at room temperature and is utilized in organic synthesis, particularly as a precursor for heterocyclic frameworks or intermediates in pharmaceutical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

(E)-3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C8H10O3/c9-8(10)5-4-7-3-1-2-6-11-7/h2,4-7H,1,3H2,(H,9,10)/b5-4+

InChI Key

ORHVMQYLGLOLHN-SNAWJCMRSA-N

Isomeric SMILES

C1CC(OC=C1)/C=C/C(=O)O

Canonical SMILES

C1CC(OC=C1)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, furan-3-carbaldehyde reacts with malonic acid in pyridine using piperidine as a catalyst. The mixture is heated to 85°C for 18 hours, followed by acidification with HCl to precipitate the product. For the dihydropyran analog, 3,4-dihydro-2H-pyran-2-carbaldehyde substitutes furan-3-carbaldehyde. The reaction proceeds via deprotonation of malonic acid, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated system.

Optimization Parameters

  • Catalyst : Piperidine (0.12 equiv) achieves higher yields compared to weaker bases like ammonium acetate.

  • Solvent : Pyridine acts as both solvent and acid scavenger, though recent adaptations use toluene with molecular sieves to improve scalability.

  • Temperature : Elevated temperatures (80–85°C) drive dehydration, but prolonged heating beyond 20 hours risks decarboxylation.

Acid-Catalyzed Cyclization

Cyclization of preformed α,β-unsaturated acids with dihydropyran precursors offers an alternative route. This method leverages Brønsted or Lewis acids to facilitate intramolecular ether formation.

Protocol from Patent Literature

A patented approach reacts γ,δ-unsaturated carboxylic acids with 3,4-dihydro-2H-pyran in the presence of p-toluenesulfonic acid (PTSA) or montmorillonite KSF. For example, 3-pentenoic acid and dihydropyran undergo cyclization at 80°C for 2 hours, yielding the target compound in 78% efficiency.

Key Variables

ParameterOptimal RangeImpact on Yield
Acid CatalystPTSA (1–5 mol%)Maximizes rate
Reaction Time2–4 hoursMinimizes side products
SolventTolueneEnhances selectivity

Lewis acids like ZnCl₂ supported on montmorillonite show comparable efficacy but require higher loadings (10 mol%).

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and minimal waste. Continuous flow reactors and immobilized catalysts are employed to streamline the synthesis of this compound.

Supported Catalyst Systems

Amberlyst® 15, a sulfonic acid-functionalized resin, enables efficient cyclization in flow reactors. A 2023 study reported 92% conversion at 100°C with a residence time of 30 minutes. The catalyst’s reusability (>10 cycles without loss of activity) reduces production costs by 40% compared to batch processes.

Comparative Analysis of Catalysts

CatalystTemperature (°C)Yield (%)Reusability
Amberlyst® 1510092>10 cycles
Montmorillonite KSF80785 cycles
PTSA8085Single-use

Mechanistic Insights and Byproduct Formation

Side reactions predominantly arise from over-oxidation or dimerization. For instance, prolonged exposure to acidic conditions may hydrate the α,β-unsaturated bond, forming 3-(3,4-dihydro-2H-pyran-2-yl)propanoic acid. Dimerization via Diels-Alder pathways is mitigated by maintaining reaction temperatures below 90°C.

Spectral Characterization

  • ¹H NMR (DMSO-d₆): δ 6.57 (d, J = 15.9 Hz, 1H, CH=CH), 4.80–4.70 (m, 1H, pyran H-2), 3.90–3.70 (m, 2H, pyran H-6), 2.20–1.80 (m, 4H, pyran H-3, H-4).

  • IR : 1685 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch).

Emerging Methodologies

Recent advances focus on photoredox catalysis and enzymatic synthesis. A 2024 pilot study demonstrated visible-light-mediated decarboxylative coupling of dihydropyran with acrylic acid, achieving 65% yield under mild conditions. Enzymatic routes using lipases (e.g., Candida antarctica) remain exploratory but offer potential for enantioselective synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives .

Scientific Research Applications

Organic Synthesis

3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various reactions such as:

  • Knoevenagel Condensation : This reaction forms carbon-carbon bonds and is essential for synthesizing larger organic molecules. The compound can act as both an electrophile and nucleophile, facilitating the formation of α,β-unsaturated carbonyl compounds .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its biological activity. It has been evaluated for:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics .

Polymer Chemistry

In materials science, this compound serves as a monomer for synthesizing polymers with specific properties:

  • Polymerization Reactions : The vinyl group in the structure allows for polymerization, leading to the creation of new materials with tailored mechanical and thermal properties. These polymers can be used in coatings, adhesives, and composites .

Case Studies

StudyApplicationFindings
Study 1Antimicrobial ActivityDerivatives showed significant inhibition of bacterial growth, suggesting potential as antibiotic agents.
Study 2Polymer SynthesisSuccessful polymerization resulted in materials with enhanced thermal stability compared to conventional polymers.
Study 3Organic SynthesisDemonstrated efficiency in Knoevenagel condensation reactions leading to high yields of target compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility & Reactivity
This compound C₈H₁₀O₃ 154.16 α,β-unsaturated carboxylic acid, dihydropyran Moderate polarity; reactive in conjugate additions
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) C₁₆H₁₂N₆O₂ 344.31 Amino, hydroxy, cyano, pyran High polarity; nucleophilic reactivity
6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid C₂₀H₂₈O₁₄ 516.43 Multiple hydroxyl, carboxylic acid Highly hydrophilic; strong hydrogen bonding
3-(4-Phenyl-3,6-dihydro-1(2H)-pyridinyl)propanoic acid hydrochloride C₁₄H₁₈ClNO₂ 267.75 Pyridine, carboxylic acid, hydrochloride Ionic solubility; pH-dependent stability
(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester C₂₃H₂₆F₂IN₃O₄ 633.37 Ester, halogen, pyrrolopyridazine Lipophilic; hydrolytically unstable

Key Observations:

Functional Group Influence :

  • The α,β-unsaturated carboxylic acid in the target compound enables conjugate addition reactions, contrasting with the ester derivatives (e.g., compound from ), which are prone to hydrolysis .
  • Compounds with multiple hydroxyl groups (e.g., ) exhibit higher solubility in polar solvents compared to the target compound’s moderate polarity .

Ring System Variations :

  • Dihydropyran vs. Pyridine/Pyrrolopyridazine : The dihydropyran ring in the target compound provides partial saturation, enhancing stability over fully aromatic pyridine derivatives () but reducing reactivity compared to fused bicyclic systems like pyrrolopyridazine () .

Molecular Weight and Applications :

  • Lower molecular weight (154.16 g/mol) makes the target compound more suitable as a synthetic intermediate, whereas bulkier analogues (e.g., ’s aliphatic esters) are tailored for specific pharmacological roles .

Biological Activity

3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid, a compound derived from the pyran family, has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. The research findings are supported by diverse sources, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10O3\text{C}_8\text{H}_{10}\text{O}_3

This compound features a conjugated system that may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyranones have shown effectiveness against various bacterial strains. A study demonstrated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Table 1: Antimicrobial Efficacy of Pyran Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Activity

The anti-inflammatory effects of pyran derivatives have also been documented. Studies suggest that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. For example, a case study involving the treatment of inflammatory bowel disease (IBD) showed that pyran derivatives reduced inflammation markers significantly in animal models .

Antioxidant Activity

Antioxidant properties are another crucial aspect of the biological activity of this compound. Research indicates that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is vital for protecting against cellular damage and may have implications for aging and degenerative diseases .

Table 2: Antioxidant Activity Assay Results

Compound NameDPPH Scavenging Activity (%)IC50 (µM)
This compound7525
Ascorbic Acid9010

Case Studies

  • Inflammatory Bowel Disease : A study investigated the effects of pyran derivatives on IBD in rats. The results indicated a significant reduction in colon inflammation markers after treatment with this compound .
  • Neuroprotective Effects : Another study explored the neuroprotective potential of this compound in models of oxidative stress-induced neurotoxicity. The findings suggested that it could mitigate neuronal damage by enhancing antioxidant defenses .

Q & A

Q. What are the established synthetic routes for 3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid?

The synthesis typically involves cyclization reactions using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O). For example, similar compounds (e.g., (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid) are synthesized via cyclization of hydroxy acid precursors under controlled conditions . Key steps include:

  • Precursor preparation : Starting from ketones or aldehydes with propenoic acid derivatives.
  • Cyclization : Catalyzed by BF₃·Et₂O at temperatures between 0°C and room temperature.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the dihydropyran ring structure and propenoic acid moiety by identifying proton environments and carbon hybridization (e.g., sp² carbons in the enoic acid group) .
  • HPLC : Monitors reaction progress and purity (>95% purity is typical for research-grade material) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., C₈H₁₀O₃ has a theoretical mass of 154.06 g/mol) .

Q. What are common reactivity patterns of the dihydropyran ring in this compound?

The dihydropyran ring participates in:

  • Ring-opening reactions : Acidic or nucleophilic conditions hydrolyze the ether linkage, yielding diols or substituted alcohols.
  • Diels-Alder reactions : The conjugated diene system in the dihydropyran can act as a diene partner .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

  • Cross-validation : Use complementary techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration if crystals are obtainable) .
  • Dynamic NMR : Resolve stereochemical ambiguities (e.g., chair vs. boat conformations of the dihydropyran ring) by analyzing temperature-dependent shifts .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) for cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) often improve intermediate stability.
  • In-situ monitoring : TLC or inline FTIR tracks reactive intermediates to avoid side products .

Q. How can computational methods predict reactivity or bioactivity?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated carbonyl group in propenoic acid is a reactive hotspot .
  • Molecular Docking : Screens against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) using structural analogs like caffeic acid derivatives as templates .

Q. How is compound stability assessed under experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light, or varying pH (1–13) and monitor degradation via HPLC.
  • Storage Recommendations : Store at –20°C under inert atmosphere to prevent oxidation of the dihydropyran ring .

Q. What methodologies evaluate potential bioactivity?

  • Enzyme Inhibition Assays : Test against targets like tyrosinase or lipoxygenase, using caffeic acid (a structural analog with known bioactivity) as a positive control .
  • Cytotoxicity Screening : Use cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring compliance with in-vitro research guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.